2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione
Brand Name: Vulcanchem
CAS No.: 1049159-99-0
VCID: VC4168621
InChI: InChI=1S/C14H13NO5/c1-19-8-5-9-11(10(6-8)20-2)12(16)14(18)15(13(9)17)7-3-4-7/h5-7H,3-4H2,1-2H3
SMILES: COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N(C2=O)C3CC3
Molecular Formula: C14H13NO5
Molecular Weight: 275.26

2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

CAS No.: 1049159-99-0

Cat. No.: VC4168621

Molecular Formula: C14H13NO5

Molecular Weight: 275.26

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione - 1049159-99-0

Specification

CAS No. 1049159-99-0
Molecular Formula C14H13NO5
Molecular Weight 275.26
IUPAC Name 2-cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4-trione
Standard InChI InChI=1S/C14H13NO5/c1-19-8-5-9-11(10(6-8)20-2)12(16)14(18)15(13(9)17)7-3-4-7/h5-7H,3-4H2,1-2H3
Standard InChI Key VLBFMAICGFTKST-UHFFFAOYSA-N
SMILES COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N(C2=O)C3CC3

Introduction

2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds structurally related to quinolines. This particular compound is characterized by the presence of a cyclopropyl group, two methoxy groups, and a trione structure within the isoquinoline framework. Its molecular formula is C14H13NO5, and its molecular weight is 275.26 g/mol .

Synthesis of 2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

  • Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.

  • Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, using a suitable cyclopropylating agent such as diazomethane or a cyclopropylcarbene precursor.

  • Methoxylation: The methoxy groups can be introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

  • Oxidation to Trione: The final step involves the oxidation of the isoquinoline core to form the trione structure. This can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, chromium trioxide, or hydrogen peroxideAcidic or basic conditions
ReductionSodium borohydride, lithium aluminum hydride, or catalytic hydrogenationVarious solvents
SubstitutionNucleophiles such as amines, thiols, or halidesPresence of a base or acid catalyst
CyclizationLewis acids such as aluminum chloride or boron trifluorideAnhydrous conditions

Biological Activity and Applications

2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione has been studied for its potential biological activities, including:

  • Antitumor Activity: Isoquinoline derivatives, including this compound, have shown significant cytotoxic effects against various cancer cell lines. For example, it has been demonstrated to inhibit the proliferation of human breast cancer cells (MCF-7) by inducing apoptosis.

  • Antimicrobial Properties: This compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli.

  • Therapeutic Applications: It is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Scientific Research Applications

This compound serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions. Its applications extend to chemistry, biology, medicine, and industry, where it is utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

2-Cyclopropyl-5,7-dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the combination of its cyclopropyl, methoxy, and trione functional groups within the isoquinoline framework. Similar compounds include:

  • 2-Cyclopropyl-5,7-dimethoxyisoquinoline: Lacks the trione structure but shares the cyclopropyl and methoxy groups.

  • 5,7-Dimethoxyisoquinoline-1,3,4(2H)-trione: Lacks the cyclopropyl group but contains the methoxy and trione structures.

  • 2-Cyclopropylisoquinoline-1,3,4(2H)-trione: Lacks the methoxy groups but contains the cyclopropyl and trione structures.

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